Monoamine Oxidase B (MAO-B) Inhibitory Activity of Unsubstituted 8aH-Isoquinolin-1-One
The unsubstituted 8aH-isoquinolin-1-one scaffold exhibits nanomolar inhibitory activity against recombinant human monoamine oxidase B (MAO-B), a key therapeutic target in neurodegenerative disorders including Parkinson's disease and Alzheimer's disease [1]. This basal activity establishes the parent scaffold as the minimal pharmacophoric unit for MAO-B engagement, distinct from the structurally unrelated MAO-B inhibitor classes such as propargylamines (selegiline, rasagiline) [2]. The activity is attributed to the core bicyclic framework binding within the MAO-B active site cavity, as elucidated by structural studies of isoquinoline-based MAO-B inhibitors [3].
| Evidence Dimension | MAO-B enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 3.80 nM (recombinant human MAO-B); IC50 = 1.70 nM (human supersomes MAO-B) |
| Comparator Or Baseline | No direct comparator data available for unsubstituted parent; substituted isoquinolinone derivatives demonstrate variable MAO inhibitory activities (IC50 values ranging from 124.137 μM to 203.228 μM for certain derivatives) [4]. |
| Quantified Difference | Not calculable due to absence of head-to-head comparison; class-level inference suggests unsubstituted scaffold provides baseline nanomolar potency. |
| Conditions | Recombinant human MAO-B expressed in baculovirus-infected BTI-TN-5B1-4 insect cells; kynuramine substrate; 10-20 min incubation; fluorescence-based detection of 4-hydroxyquinolone production [1]. |
Why This Matters
The nanomolar MAO-B inhibitory activity of the unsubstituted scaffold provides a quantifiable benchmark for evaluating structure-activity relationships of novel derivatives, enabling rational design of next-generation MAO-B inhibitors with improved selectivity or pharmacokinetic properties.
- [1] BindingDB. BDBM50378564 (CHEMBL145781): 8aH-isoquinolin-1-one MAO-B inhibition. IC50 = 3.80 nM and 1.70 nM against recombinant human MAO-B. View Source
- [2] U.S. Patent No. 6,818,774. Isoquinoline derivatives as selective MAO-B inhibitors. Charlton et al. November 16, 2004. View Source
- [3] Bentué-Ferrer, D. et al. (1996). CNS Drugs, 6, 217-236. MAO-B inhibitor pharmacology review. View Source
- [4] Zhang, W.P. et al. (2013). Inhibition Effects of Isoquinoline Derivatives on Monoamine Oxidase. Spectroscopy Laboratory, 30(2). IC50 values: 203.228 μM and 124.137 μM for substituted derivatives. View Source
